molecular formula C22H19F2N3O4S2 B2873852 N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-87-3

N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2873852
CAS No.: 877655-87-3
M. Wt: 491.53
InChI Key: KNRJDIRYGJKRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a thieno[3,2-d]pyrimidinone core fused to a partially saturated six-membered ring (3,4,6,7-tetrahydro), substituted at position 3 with a 3,4-dimethoxyphenyl group. The thioacetamide side chain at position 2 is linked to a 2,4-difluorophenyl moiety.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4S2/c1-30-17-6-4-13(10-18(17)31-2)27-21(29)20-16(7-8-32-20)26-22(27)33-11-19(28)25-15-5-3-12(23)9-14(15)24/h3-6,9-10H,7-8,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRJDIRYGJKRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

  • Bioactivity : Compounds with trifluoromethyl groups (e.g., ) show stronger kinase inhibition due to enhanced electron-withdrawing effects and metabolic stability .
  • Solubility : Tetrahydro modifications (target compound) may reduce crystallinity, improving bioavailability compared to unsaturated analogs .
  • Selectivity : The 3,4-dimethoxyphenyl group in the target compound could engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in chloro- or methyl-substituted analogs .

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